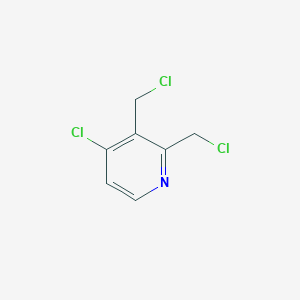

4-Chloro-2,3-bis(chloromethyl)pyridine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de FK480 implique plusieurs étapes clés, commençant par la préparation du noyau pyrrolobenzodiazépine. Ce noyau est synthétisé par une série de réactions de cyclisation impliquant des précurseurs appropriés. L'introduction du groupe fluorophényle et de la fraction indole-2-carboxamide est réalisée par des réactions de substitution subséquentes. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de FK480 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour maintenir une qualité constante. L'utilisation de réactifs de haute pureté et des mesures rigoureuses de contrôle qualité garantit que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

FK480 subit diverses réactions chimiques, notamment :

Oxydation : FK480 peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans FK480, modifiant potentiellement ses propriétés pharmacologiques.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions d'halogénation et de nitration impliquent souvent des réactifs comme le brome, le chlore et l'acide nitrique.

Produits majeurs

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de FK480, chacun ayant des profils pharmacologiques potentiellement uniques. Ces dérivés sont souvent étudiés pour comprendre la relation structure-activité et pour identifier les composés ayant des propriétés thérapeutiques améliorées .

Applications de la recherche scientifique

FK480 a été largement étudié pour ses applications dans divers domaines :

Chimie : FK480 sert de composé modèle pour étudier les interactions récepteur-ligand et le développement d'antagonistes des récepteurs.

Biologie : Il est utilisé pour étudier le rôle des récepteurs CCK-A dans les processus physiologiques et pathologiques.

Mécanisme d'action

FK480 exerce ses effets en se liant aux récepteurs CCK-A et en les inhibant. Ces récepteurs sont impliqués dans divers processus physiologiques, notamment la digestion et la satiété. En bloquant ces récepteurs, FK480 peut moduler la motilité et la sécrétion gastro-intestinales, offrant des avantages thérapeutiques dans des affections comme le syndrome du côlon irritable . Les cibles moléculaires comprennent les récepteurs CCK-A situés dans le pancréas et le tube digestif, et les voies impliquées comprennent l'inhibition des cascades de signalisation induites par la CCK .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Pyridine Derivatives

4-Chloro-2,3-bis(chloromethyl)pyridine serves as a crucial building block in the synthesis of more complex pyridine derivatives. Its chloromethyl groups allow for further functionalization and modification, making it a valuable intermediate in organic synthesis.

Synthesis of Functionalized Compounds

The compound is utilized in the preparation of various functionalized pyridines, which can be applied in pharmaceuticals and agrochemicals. Researchers employ established synthetic methods to optimize yields and purity during the synthesis process .

Biological Applications

Enzyme Inhibition Studies

The ability of this compound to form covalent bonds with nucleophilic sites on proteins makes it an important tool in studying enzyme mechanisms. It can inhibit specific enzymes by binding to their active sites, thereby altering their functionality. This property is essential for understanding metabolic pathways and developing therapeutic agents .

Pharmaceutical Development

This compound has been explored as an intermediate in the synthesis of various pharmaceuticals, including proton pump inhibitors like Rabeprazole. Its reactivity allows for the development of novel drugs targeting specific biological pathways .

Agrochemical Applications

Herbicide Development

this compound has shown potential as a precursor for herbicides. Its structural reactivity enables the creation of new herbicidal compounds that can effectively target unwanted vegetation while minimizing harm to crops .

Toxicological Profile

A comprehensive toxicological assessment reveals several health considerations associated with this compound:

Case Studies

Several studies have highlighted the applications and biological activity of this compound:

- Enzyme Studies: Research indicates that this compound effectively inhibits certain enzymes by forming stable complexes with their active sites, crucial for understanding metabolic pathways and developing therapeutic agents.

- Antituberculous Compounds: It has been used in synthesizing derivatives exhibiting antituberculous activity, showcasing its potential in treating infectious diseases .

- Herbicidal Properties: Investigations into chlorinated pyridines have revealed effectiveness as herbicides, indicating that this compound may share similar properties .

Mécanisme D'action

FK480 exerts its effects by binding to and inhibiting CCK-A receptors. These receptors are involved in various physiological processes, including digestion and satiety. By blocking these receptors, FK480 can modulate gastrointestinal motility and secretion, providing therapeutic benefits in conditions like irritable bowel syndrome . The molecular targets include the CCK-A receptors located in the pancreas and gastrointestinal tract, and the pathways involved include the inhibition of CCK-induced signaling cascades .

Comparaison Avec Des Composés Similaires

FK480 est comparé à d'autres antagonistes des récepteurs CCK-A, tels que la loxiglumide. Bien que les deux composés inhibent les récepteurs CCK-A, FK480 est significativement plus puissant et a une durée d'action plus longue . D'autres composés similaires comprennent la devazepide et la lorglumide, qui ciblent également les récepteurs CCK-A mais diffèrent dans leurs profils pharmacocinétiques et leurs applications thérapeutiques .

Liste des composés similaires

- Loxiglumide

- Devazepide

- Lorglumide

Ces composés partagent un mécanisme d'action commun, mais varient dans leurs structures chimiques et leurs propriétés pharmacologiques .

Activité Biologique

4-Chloro-2,3-bis(chloromethyl)pyridine is a chlorinated pyridine derivative characterized by its complex structure, which includes a pyridine ring with two chloromethyl groups and one chlorine atom. This compound has garnered interest due to its potential biological activity and applications in synthetic chemistry. The molecular formula of this compound is C₇H₆Cl₃N, and it typically appears as a colorless to yellowish liquid with a pungent odor.

This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and relevant case studies.

The biological activity of this compound is primarily linked to its ability to interact with various biomolecules. The compound's chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their structure and function. This reactivity makes it a valuable tool in enzyme mechanism studies and as a ligand in biochemical assays.

Applications in Research

- Enzyme Inhibition Studies : The compound has been utilized in studies investigating enzyme mechanisms. Its ability to covalently modify proteins allows researchers to explore the functional implications of such modifications.

- Synthetic Biology : As an intermediate in organic synthesis, this compound serves as a building block for creating more complex molecules with potential therapeutic applications.

- Pharmaceutical Development : Derivatives of this compound have been explored for their potential use in pharmaceuticals, particularly in the development of enzyme inhibitors.

Toxicity and Safety Concerns

Due to the presence of multiple chlorine atoms, this compound is considered hazardous. Proper safety measures should be taken when handling this compound, as it may pose risks to health and the environment.

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound distinguishes it from other pyridine derivatives. Below is a comparison table highlighting key differences:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,6-Bis(chloromethyl)pyridine | Two chloromethyl groups at positions 2 and 6 | Different substitution pattern affects reactivity |

| 2-Chloromethylpyridine | One chloromethyl group | Simpler structure leads to distinct reactivity |

| 3-Chloro-2-methylpyridine | One chloro group and one methyl group | Alters electronic properties compared to bis-substituted variants |

This compound stands out due to its specific substitution pattern that allows for unique reactivity profiles.

Study on Enzyme Inhibition

A recent study focused on the inhibition properties of various pyridine derivatives, including this compound. The research aimed to evaluate the inhibitory effects against acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoforms. The results indicated that certain derivatives exhibited significant inhibitory activity with IC₅₀ values in the nanomolar range .

Synthesis and Biological Evaluation

Another investigation synthesized novel derivatives based on the structural framework of this compound. These compounds were evaluated for their biological activities against various cancer cell lines. The findings suggested that modifications to the chloromethyl groups could enhance cytotoxicity and selectivity towards tumor cells .

Propriétés

IUPAC Name |

4-chloro-2,3-bis(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3N/c8-3-5-6(10)1-2-11-7(5)4-9/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWVFJNTPKEYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596459 | |

| Record name | 4-Chloro-2,3-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211540-02-1 | |

| Record name | 4-Chloro-2,3-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.